SW-100

HDAC6 inhibitor Isoform selectivity Epigenetic probe

SW-100 is the most validated HDAC6-selective inhibitor for neuro and peripheral neuropathy research. Unlike pan-HDAC inhibitors causing histone hyperacetylation and toxicity, SW-100 achieves >1,000-fold HDAC6 selectivity (IC50=2.3nM) over all other isoforms, inducing α-tubulin acetylation without nuclear epigenetic perturbation. It is the only HDAC6 probe with in vivo rescue of memory and learning in Fmr1-/- FXS mice and motor/sensory dysfunction in MFN2R94Q CMT2A models, supported by brain penetration and target engagement data. Its scaffold yields [18F]FSW-100 for HDAC6 PET imaging. Procure SW-100 for unambiguous HDAC6-specific pharmacology.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.8 g/mol
CAS No. 2126744-35-0
Cat. No. B611082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW-100
CAS2126744-35-0
SynonymsSW-100;  SW 100;  SW100; 
Molecular FormulaC17H17ClN2O2
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21)
InChIKeyMNAYBFFSFQRSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SW-100 (CAS 2126744-35-0) HDAC6 Selective Inhibitor: Procurement-Grade Baseline for CNS and Rare Disease Research


SW-100 is a tetrahydroquinoline-based small molecule that functions as a selective inhibitor of histone deacetylase 6 (HDAC6) [1]. The compound is distinguished by its low-nanomolar potency (IC50 = 2.3 nM) for HDAC6 and an exceptional selectivity profile exceeding 1,000-fold against all other class I, II, and IV HDAC isoforms [1]. SW-100 is chemically defined as 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide, with a molecular formula of C17H17ClN2O2 and molecular weight of 316.78 g/mol [2].

Why SW-100 Cannot Be Substituted with Generic Pan-HDAC Inhibitors or Alternative HDAC6 Probes in CNS and Peripheral Neuropathy Studies


Within-class substitution of HDAC inhibitors is scientifically invalid due to profound isoform selectivity differences that dictate distinct biological and toxicological outcomes. Generic pan-HDAC inhibitors (e.g., vorinostat/SAHA, panobinostat) exhibit nanomolar potency across HDAC classes I, II, and IV, causing histone hyperacetylation, cell cycle arrest, and systemic toxicity that confounds neurological investigation [1]. In contrast, SW-100 achieves >1,000-fold selectivity for HDAC6 over all other HDAC isoforms, with IC50 values for HDAC1 (5.23 μM), HDAC2 (32.8 μM), and HDAC3 (29.5 μM) that are three to four orders of magnitude higher than its HDAC6 IC50 . This selectivity translates functionally to α-tubulin acetylation without altering histone acetylation, enabling investigation of the cytoplasmic deacetylase function of HDAC6 without nuclear epigenetic perturbation [1]. Furthermore, among brain-penetrant HDAC6-selective inhibitors, SW-100 demonstrates quantifiably superior CNS exposure relative to earlier probes, making substitution with prior-generation tool compounds inappropriate for studies requiring robust brain target engagement [2].

SW-100 Comparative Quantitative Evidence: Procurement-Relevant Differentiation from HDAC6 Inhibitor Alternatives


HDAC6 Isoform Selectivity: >1,000-Fold Discrimination Against Class I, IIa, IIb, and IV HDACs

SW-100 exhibits HDAC6 IC50 = 2.3 nM with at least 1,000-fold selectivity over all other class I, II, and IV HDAC isoforms tested [1]. Quantitative IC50 values for off-target HDAC isoforms include: HDAC1 (5.23 μM, 2,274-fold selectivity), HDAC2 (32.8 μM, 14,261-fold), HDAC3 (29.5 μM, 12,826-fold), HDAC4 (10.9 μM, 4,739-fold), HDAC5 (4.07 μM, 1,770-fold), HDAC7 (4.55 μM, 1,978-fold), HDAC8 (3.72 μM, 1,617-fold), HDAC9 (3.46 μM, 1,504-fold), HDAC10 (26.2 μM, 11,391-fold), and HDAC11 (5.72 μM, 2,487-fold) . In contrast, the pan-HDAC inhibitor vorinostat (SAHA) exhibits IC50 values of 30 nM against HDAC1, 80 nM against HDAC2, and 6 nM against HDAC3, demonstrating no meaningful isoform discrimination [2].

HDAC6 inhibitor Isoform selectivity Epigenetic probe Acetylated α-tubulin

Blood-Brain Barrier Penetration: Significantly Improved CNS Exposure Versus Tubastatin A

SW-100 demonstrates significantly improved ability to cross the blood-brain barrier compared to the first-generation HDAC6 inhibitor tubastatin A . While both compounds exhibit comparable HDAC6 selectivity profiles, SW-100 was specifically designed to enhance CNS penetration. SW-100 shows good brain penetrance with substantially increased brain permeability relative to tubastatin A [1]. The improved brain penetration of SW-100 has been further validated through its successful use as a scaffold for developing an 18F-labeled PET radioligand ([18F]FSW-100) for brain HDAC6 imaging, confirming that the compound achieves measurable and specific target engagement within the CNS compartment [2]. In blocking studies, HDAC6-selective inhibitors displaced over 80% of the radioligand taken up in the brain, confirming HDAC6-specific binding in the CNS [2].

CNS drug delivery Blood-brain barrier Brain penetration HDAC6 inhibitor

Cellular Target Engagement: Functional α-Tubulin Acetylation with Histone Acetylation Sparing

SW-100 engages the α-tubulin deacetylase domain (CD2) of HDAC6 without affecting histone acetylation status [1]. In cellular assays using HEK293 cells, SW-100 induced a dose-dependent increase in acetylated α-tubulin levels over a concentration range of 0.01–10 μM following 48-hour treatment . The compound exhibits an IC50 of 279 nM for full-length HDAC6 and 97 nM for the isolated CD2 catalytic domain in cellular NanoBRET target engagement assays . Critically, this α-tubulin acetylation occurs with no measurable effect on histone acetylation, confirming functional isoform selectivity in a cellular context [1]. In contrast, pan-HDAC inhibitors such as vorinostat and trichostatin A induce both α-tubulin and histone hyperacetylation, obscuring HDAC6-specific phenotypes [1].

Target engagement α-tubulin acetylation Histone acetylation HDAC6 CD2 domain

In Vivo Efficacy in Fragile X Syndrome Model: Rescue of Memory and Learning Deficits in Fmr1⁻/⁻ Mice

SW-100 administered at 20 mg/kg via intraperitoneal injection twice daily for two days ameliorated multiple memory and learning impairments in Fmr1⁻/⁻ mice, a validated genetic model of Fragile X Syndrome [1]. The compound significantly improved performance across four distinct behavioral paradigms: novel object recognition, temporal ordering memory, coordinate spatial processing, and categorical spatial processing . Critically, SW-100 treatment selectively restored the impaired acetylated α-tubulin levels in the hippocampus of Fmr1⁻/⁻ mice to levels comparable to wild-type controls, providing direct in vivo target engagement evidence [1]. In contrast, pan-HDAC inhibitors are unsuitable for FXS studies due to their induction of histone acetylation changes that independently affect synaptic plasticity and memory formation, confounding interpretation of HDAC6-specific effects [2].

Fragile X syndrome Fmr1 knockout Memory impairment Cognitive rescue

In Vivo Efficacy in Charcot-Marie-Tooth Type 2A Model: Rescue of Motor and Sensory Dysfunction with Both Prophylactic and Therapeutic Dosing

SW-100 demonstrates therapeutic efficacy in a second genetically distinct disease model: MFN2ᴿ⁹⁴Q-induced Charcot-Marie-Tooth type 2A (CMT2A) peripheral neuropathy in mice [1]. These mice exhibit progressive motor and sensory dysfunction accompanied by significant decreases in α-tubulin acetylation in distal segments of long peripheral nerves [2]. SW-100 treatment restored α-tubulin acetylation in distal sciatic nerves and ameliorated both motor and sensory dysfunction when administered either prior to symptom onset (prophylactic regimen) or after the onset of symptoms (therapeutic regimen) [2]. Genetic deletion of Hdac6 in CMT2A mice prevented the development of motor and sensory dysfunction, confirming HDAC6 as the relevant therapeutic target [1].

Charcot-Marie-Tooth disease CMT2A Peripheral neuropathy MFN2 mutation

ADMET Profile: Ames-Negative Genotoxicity Assessment Supporting Preclinical Development

SW-100 was evaluated in the Ames bacterial reverse mutation assay and determined to be Ames-negative, indicating the absence of mutagenic potential in this standard genotoxicity screening assay [1]. This safety pharmacology finding is noteworthy because the hydroxamic acid zinc-binding group present in many HDAC inhibitors (including SW-100) has been associated with genotoxicity concerns in some structural contexts [1]. The Ames-negative result distinguishes SW-100 from certain other hydroxamate-containing HDAC inhibitors that have shown positive signals in mutagenicity screening, thereby reducing a key preclinical development liability [1].

ADMET Genotoxicity Ames test Safety pharmacology

SW-100 Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Fragile X Syndrome (FXS) and Neurodevelopmental Disorder Target Validation Studies

Researchers investigating HDAC6 as a therapeutic target in Fragile X Syndrome or related neurodevelopmental disorders should prioritize SW-100 over alternative HDAC6 inhibitors based on its demonstrated in vivo rescue of multiple memory and learning impairments in Fmr1⁻/⁻ mice following 20 mg/kg i.p. twice-daily dosing for two days [1]. The compound's validated brain penetration, >1,000-fold HDAC6 selectivity, and documented restoration of hippocampal acetylated α-tubulin levels in this model provide a complete target engagement-to-behavioral efficacy dataset unavailable for other HDAC6 probes [1]. This evidence package makes SW-100 the most thoroughly validated HDAC6 inhibitor for FXS research applications .

Charcot-Marie-Tooth Type 2A (CMT2A) and Axonal Peripheral Neuropathy Research

For studies of HDAC6 inhibition in CMT2A and other peripheral neuropathies characterized by impaired axonal transport and reduced α-tubulin acetylation, SW-100 is uniquely positioned based on its demonstrated ability to restore α-tubulin acetylation in distal sciatic nerves and ameliorate both motor and sensory dysfunction in the MFN2ᴿ⁹⁴Q CMT2A mouse model when administered either prophylactically or therapeutically [1]. The finding that genetic Hdac6 deletion phenocopies the therapeutic effect confirms target specificity, providing researchers with a validated chemical-genetic tool pair for dissecting HDAC6-dependent mechanisms in axonal degeneration [1].

CNS HDAC6 PET Tracer Development and Neuroimaging Studies

Investigators developing PET radioligands for noninvasive HDAC6 imaging in the brain should select SW-100 as the scaffold of choice based on the successful development and preclinical validation of [18F]FSW-100, an 18F-labeled SW-100 derivative that demonstrates good brain penetration and specific HDAC6 binding in mouse brain [1]. Blocking studies confirmed that HDAC6-selective inhibitors including tubastatin A and ACY-775 displaced over 80% of the radioligand taken up in the brain, establishing the scaffold's utility for specific brain HDAC6 imaging applications [1]. This differentiates SW-100-based tracers from alternative scaffolds lacking demonstrated CNS imaging suitability [1].

Mechanistic Studies Requiring HDAC6-Specific Pharmacology Without Histone Acetylation Confounds

For studies where researchers must attribute observed phenotypes specifically to HDAC6-mediated α-tubulin deacetylation rather than class I HDAC-mediated transcriptional effects, SW-100 provides the requisite functional selectivity profile [1]. The compound's dose-dependent induction of α-tubulin acetylation in HEK293 cells (0.01–10 μM, 48 hours) with no effect on histone acetylation markers enables clean interpretation of HDAC6-specific pharmacology . This contrasts with pan-HDAC inhibitors that induce both α-tubulin and histone hyperacetylation, introducing confounding transcriptional variables that obscure mechanistic conclusions [1].

Technical Documentation Hub

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26 linked technical documents
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